1-(2-Fluoro-4-nitrophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine
Overview
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This involves detailing the methods and reagents used in the synthesis of the compound. It may also include the yield and purity of the synthesized compound.Molecular Structure Analysis
This involves the use of spectroscopic methods (like NMR, IR, Mass spectrometry) to elucidate the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, the conditions required for these reactions, and the products formed.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (like melting point, boiling point, solubility) and chemical properties (like acidity, basicity, reactivity).Scientific Research Applications
Synthesis and Antibacterial Activities
1-(2-Fluoro-4-nitrophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine and its derivatives have been investigated for their synthesis processes and potential antibacterial activities. Studies have shown that certain derivatives exhibit notable antibacterial properties against various pathogens, highlighting the compound's relevance in developing new antibacterial agents (Wu Qi, 2014).
Anticancer Evaluation
Research into di- and trifunctional substituted 1,3-thiazoles, including compounds related to 1-(2-Fluoro-4-nitrophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine, has revealed significant anticancer activity. Screening across various cancer cell lines demonstrated that certain piperazine derivatives can effectively inhibit tumor cell growth, making them potential candidates for anticancer drug development (Kostyantyn Turov, 2020).
Thermal and Crystallographic Studies
The compound's thermal stability and crystal structure have been examined through detailed thermal and crystallographic studies. These insights are crucial for understanding the compound's physical properties and potential applications in material science (S. Awasthi et al., 2014).
Antimicrobial and Antiviral Activities
New derivatives of 1-(2-Fluoro-4-nitrophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine have been synthesized and evaluated for their antimicrobial and antiviral activities. These studies have led to the identification of compounds with potent antimicrobial properties, as well as significant antiviral activities against specific viruses, providing a foundation for further exploration of these compounds in pharmaceutical applications (R. C. Krishna Reddy et al., 2013).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and other hazards. It also involves detailing the safety measures to be taken while handling the compound.
Future Directions
This involves speculating on the potential applications of the compound and areas of future research.
Please consult with a professional chemist or a reliable source for accurate and detailed information.
properties
IUPAC Name |
1-(2-fluoro-4-nitrophenyl)-4-(4-methylphenyl)sulfonylpiperazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O4S/c1-13-2-5-15(6-3-13)26(24,25)20-10-8-19(9-11-20)17-7-4-14(21(22)23)12-16(17)18/h2-7,12H,8-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHQRGYZFXGGXOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=C(C=C3)[N+](=O)[O-])F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluoro-4-nitrophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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